2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol
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Overview
Description
2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol is a chemical compound that belongs to the class of hexitols, which are sugar alcohols derived from hexoses This compound is characterized by the presence of four prop-2-en-1-yl groups attached to the hexitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol typically involves the protection of hydroxyl groups followed by the introduction of prop-2-en-1-yl groups. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol involves its interaction with specific molecular targets and pathways. The prop-2-en-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-β-D-glucopyranose: Another hexitol derivative with acetyl groups instead of prop-2-en-1-yl groups.
1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene: A compound with a different core structure but similar substitution pattern.
Properties
CAS No. |
29798-55-8 |
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Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(prop-2-enoxy)hexane-1,6-diol |
InChI |
InChI=1S/C18H30O6/c1-5-9-21-15(13-19)17(23-11-7-3)18(24-12-8-4)16(14-20)22-10-6-2/h5-8,15-20H,1-4,9-14H2 |
InChI Key |
HMYPVAGJRNHKQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CO)C(C(C(CO)OCC=C)OCC=C)OCC=C |
Origin of Product |
United States |
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